1-Ethynyl-2-isopropylbenzene
Overview
Description
. This compound is characterized by the presence of an ethynyl group attached to a benzene ring, with an isopropyl group at the ortho position relative to the ethynyl group. It is a derivative of benzene and is used in various chemical reactions and industrial applications.
Scientific Research Applications
1-Ethynyl-2-isopropylbenzene has several scientific research applications:
Mechanism of Action
Target of Action
1-Ethynyl-2-isopropylbenzene primarily targets the benzylic position . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a significant site for various chemical reactions due to its unique reactivity .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The primary interaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a series of transformations, including [1,2]-R migration, [1,5]-H shift, and 4π-electrocyclization . These transformations result in the synthesis of indenes .
Biochemical Pathways
The biochemical pathway of this compound involves two competing pathways: pathway a and pathway c . Pathway a involves [1,2]-R migration, [1,5]-H shift, and 4π-electrocyclization, giving the indenes with the R group at the C3 position . Pathway c takes place through irreversible [1,5]-H shift/cyclization and [1,2]-H shift, generating indenes with the R group at the C2 position .
Pharmacokinetics
The compound’s molecular weight of 1482447 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The primary result of the action of this compound is the synthesis of indenes . Indenes are important structures in organic chemistry and are used in the synthesis of various pharmaceuticals and other organic compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different R groups in the alkyne moiety of the substrates can affect the preferred pathway for cyclization . When R = H or Br, pathway a is favored, while when R = alkyl group, pathway c is preferred . Furthermore, the reaction can be catalyzed by PtCl2 , indicating that the presence of catalysts can significantly influence the compound’s action.
Safety and Hazards
Future Directions
The future directions in the study of 1-Ethynyl-2-isopropylbenzene and similar compounds could involve further exploration of their synthesis, particularly multi-step synthesis . This could involve the use of Friedel Crafts acylation followed by a Clemmensen Reduction . Future research could also explore the effects of different directing groups on the synthesis process .
Preparation Methods
The synthesis of 1-Ethynyl-2-isopropylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a series of reactions to introduce the ethynyl and isopropyl groups.
Electrophilic Aromatic Substitution: Benzene undergoes electrophilic aromatic substitution to introduce the isopropyl group.
Sonogashira Coupling: The ethynyl group is introduced via a Sonogashira coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethynyl-2-isopropylbenzene undergoes various chemical reactions, including:
Comparison with Similar Compounds
1-Ethynyl-2-isopropylbenzene can be compared with other similar compounds:
1-Ethynyl-4-isopropylbenzene: This compound has the isopropyl group at the para position relative to the ethynyl group, resulting in different reactivity and properties.
1-Ethynyl-2-methylbenzene: The presence of a methyl group instead of an isopropyl group affects the compound’s steric and electronic properties.
1-Ethynyl-2-tert-butylbenzene: The tert-butyl group introduces significant steric hindrance, influencing the compound’s reactivity in substitution and cyclization reactions.
Properties
IUPAC Name |
1-ethynyl-2-propan-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h1,5-9H,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJBWFKMSCTKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348441 | |
Record name | 2-iso-Propylphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75659-50-6 | |
Record name | 1-Ethynyl-2-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75659-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iso-Propylphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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